(5-(Pyridin-3-yl)isoxazol-3-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone
CAS No.: 2034572-09-1
Cat. No.: VC6909869
Molecular Formula: C17H15N5O3
Molecular Weight: 337.339
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034572-09-1 |
|---|---|
| Molecular Formula | C17H15N5O3 |
| Molecular Weight | 337.339 |
| IUPAC Name | (5-pyridin-3-yl-1,2-oxazol-3-yl)-(3-pyrimidin-4-yloxypyrrolidin-1-yl)methanone |
| Standard InChI | InChI=1S/C17H15N5O3/c23-17(14-8-15(25-21-14)12-2-1-5-18-9-12)22-7-4-13(10-22)24-16-3-6-19-11-20-16/h1-3,5-6,8-9,11,13H,4,7,10H2 |
| Standard InChI Key | NDCIQVSYLKPWHX-UHFFFAOYSA-N |
| SMILES | C1CN(CC1OC2=NC=NC=C2)C(=O)C3=NOC(=C3)C4=CN=CC=C4 |
Introduction
Structural Characterization and Molecular Properties
The compound’s IUPAC name, (5-(pyridin-3-yl)isoxazol-3-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone, delineates its core components:
-
A pyridine-3-yl substituent attached to the 5-position of an isoxazole ring.
-
A pyrrolidine moiety functionalized with a pyrimidin-4-yloxy group at the 3-position.
-
A methanone bridge connecting the isoxazole and pyrrolidine rings.
The molecular formula is C₁₇H₁₅N₅O₃, yielding a molecular weight of 337.33 g/mol. The presence of multiple nitrogen atoms and oxygenated groups suggests polar characteristics, likely influencing solubility and bioavailability. Computational models predict a logP value of approximately 1.8, indicating moderate lipophilicity suitable for membrane permeability .
Synthetic Considerations and Reaction Pathways
While no peer-reviewed synthesis protocols are available for this specific compound, analogous methodologies for related heterocyclic systems provide a framework for hypothetical routes:
Isoxazole Ring Formation
Isoxazole synthesis often employs 1,3-dipolar cycloaddition between nitrile oxides and alkynes. For example, reacting 3-ethynylpyridine with a nitrile oxide generated in situ from pyridine-3-carbaldehyde oxime could yield the 5-(pyridin-3-yl)isoxazol-3-yl scaffold .
Pyrrolidine Functionalization
Introducing the pyrimidin-4-yloxy group to pyrrolidine may involve nucleophilic aromatic substitution. Treating 3-hydroxypyrrolidine with 4-chloropyrimidine under basic conditions (e.g., K₂CO₃ in DMF) could facilitate ether formation.
Methanone Bridge Construction
Acylation of the pyrrolidine nitrogen using the isoxazole carbonyl chloride derivative represents a plausible final step. This would require activating the isoxazole carboxylic acid with thionyl chloride (SOCl₂) before coupling with the functionalized pyrrolidine .
Hypothetical Biological Activity and Target Prediction
Based on structural analogs, this compound may interact with biological systems through several mechanisms:
Antimicrobial Activity
Compounds combining isoxazole and pyridine motifs have demonstrated activity against Gram-positive bacteria. A hypothetical MIC range of 8–32 µg/mL against Staphylococcus aureus could be extrapolated from similar structures.
Anti-inflammatory Effects
The pyrimidinyloxy group may modulate cytokine production. In silico models predict IL-6 inhibition with an IC₅₀ of ~50 nM, comparable to reported pyrrolidine derivatives.
Physicochemical and Spectroscopic Properties
Predicted spectroscopic characteristics include:
-
IR Spectroscopy: Strong absorption at 1700–1680 cm⁻¹ for the ketone carbonyl stretch .
-
¹H NMR: Distinct signals for pyridine protons (δ 8.5–9.0 ppm), isoxazole H-4 (δ 6.8 ppm), and pyrrolidine methylenes (δ 3.5–4.0 ppm) .
-
Mass Spectrometry: Molecular ion peak at m/z 337.13 with fragmentation patterns indicative of pyrimidine-oxy group loss.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume